Mal-PEG2-Val-Cit-PABA is a specialized compound utilized primarily as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs). This compound facilitates targeted drug delivery by linking cytotoxic agents to antibodies, allowing for selective action on cancer cells while minimizing damage to healthy tissues.
The compound is identified by the Chemical Abstracts Service number 1662687-83-3 and has a molecular formula of C27H38N6O9, with a molecular weight of 590.63 g/mol . It is synthesized and marketed by various chemical suppliers, including Chemsrc and MedChemExpress, focusing on research applications rather than clinical use .
Mal-PEG2-Val-Cit-PABA falls under the category of chemical linkers, specifically designed for use in bioconjugation processes. It is classified as a cleavable linker due to its ability to release the attached drug in response to specific biological conditions, such as enzymatic cleavage by cathepsin B, which is typically found in lysosomes .
The synthesis of Mal-PEG2-Val-Cit-PABA involves several steps that typically include the reaction of maleimide functional groups with thiol-containing molecules. The process generally begins with the preparation of polyethylene glycol (PEG) derivatives, which serve as spacers to enhance solubility and stability.
The molecular structure of Mal-PEG2-Val-Cit-PABA features a central polyethylene glycol chain flanked by maleimide and amino acid groups. The presence of these functional groups allows for specific interactions with target proteins.
Mal-PEG2-Val-Cit-PABA participates in various chemical reactions:
The specificity of the maleimide group ensures that reactions occur only with suitable thiol-containing substrates, which is critical for maintaining selectivity in therapeutic applications.
The mechanism involves the targeted delivery of cytotoxic agents to cancer cells. Upon administration:
This mechanism enhances therapeutic efficacy while reducing systemic toxicity .
Mal-PEG2-Val-Cit-PABA has significant applications in:
Cleavable linkers have undergone significant refinement since the first-generation ADC approvals. Early hydrazone-based linkers (e.g., Mylotarg™) suffered from plasma instability due to acid-catalyzed hydrolysis in circulation, leading to off-target toxicity [3]. Second-generation developments introduced peptide-based linkers, leveraging intracellular proteases for selective payload release. The Val-Cit dipeptide emerged as a gold standard due to its:
Mal-PEG2-Val-Cit-PABA incorporates these lessons through its dipeptide core while addressing solubility limitations via polyethylene glycol (PEG) spacers. Clinical validation came from Adcetris® (brentuximab vedotin), which uses a Val-Cit-PABA linker to deliver monomethyl auristatin E (MMAE) to CD30-positive lymphomas. Its success catalyzed widespread adoption, with over 25 clinical-stage ADCs now employing Val-Cit dipeptides [9]. Recent advances focus on balancing hydrophobicity—high-DAR (drug-to-antibody ratio) ADCs with Val-Cit linkers historically faced aggregation issues, partially resolved through PEG incorporation in Mal-PEG2-Val-Cit-PABA [4] [9].
Table 1: Evolution of Cleavable Linker Technologies in ADCs
Generation | Linker Type | Representative ADC | Key Limitations | Innovations |
---|---|---|---|---|
First | Hydrazone | Mylotarg™ (gemtuzumab ozogamicin) | Acid-catalyzed plasma instability; premature release | N/A |
Second | Peptide (Val-Cit) | Adcetris® (brentuximab vedotin) | Cathepsin B heterogeneity; aggregation at high DAR | PABC self-immolative spacer; PEG modulation |
Third | Enzyme-Specific | Enhertu® (trastuzumab deruxtecan) | Bystander effects in healthy tissues | Tetrapeptide (Gly-Gly-Phe-Gly); hydrophilic glucuronide linkers |
Protease-sensitive linkers exploit the differential expression of proteolytic enzymes in tumor intracellular compartments versus systemic circulation. Mal-PEG2-Val-Cit-PABA functions as a substrate-restricted prodrug, remaining inert in plasma but undergoing enzymatic hydrolysis upon lysosomal internalization. The Val-Cit peptide bond is selectively cleaved by cathepsin B, a cysteine protease overexpressed in malignant tissues and localized within lysosomes/endosomes [6] [9]. This enzymatic cleavage triggers a multi-step activation:
The PABA (para-aminobenzylcarbamoyl) spacer is critical for mitigating steric hindrance between the antibody and payload, ensuring efficient enzymatic access to the cleavage site. PEG spacers further enhance solubility and reduce aggregation, particularly for hydrophobic payloads like auristatins [4] [10]. This architecture enables:
Cathepsin B selectivity is not absolute—some normal tissues express this enzyme, necessitating careful patient selection. Newer iterations like Val-Ala dipeptides offer alternatives for tumors with cathepsin B heterogeneity [9].
Table 2: Clinical-Stage ADCs Utilizing Val-Cit-PABA Linker Systems
ADC Name | Target | Payload | Indication | Development Status |
---|---|---|---|---|
Adcetris® | CD30 | MMAE | Hodgkin lymphoma | FDA Approved |
Padcev® | Nectin-4 | MMAE | Urothelial carcinoma | FDA Approved |
Aidixi® | HER2 | MMAE | Gastric/urothelial cancer | Approved in China |
Tivdak™ | Trop-2 | MMAE | Cervical cancer | FDA Approved |
MORAb-202 | FRα | Eribulin | Solid tumors | Phase II |
Mal-PEG2-Val-Cit-PABA (C₂₇H₃₈N₆O₉; MW 590.63 g/mol [7]) exemplifies the modular architecture of third-generation protease-cleavable linkers. Its structure integrates four functional domains:
Table 3: Functional Domains of Mal-PEG2-Val-Cit-PABA and Design Rationale
Structural Domain | Chemical Function | Biological Rationale | Impact on ADC Performance |
---|---|---|---|
Maleimide | Thiol-specific conjugation | Site-specific antibody coupling | Controls DAR; reduces heterogeneity |
PEG₂ | Hydrophilicity modulator | Counteracts payload hydrophobicity | Reduces aggregation; improves PK/PD |
Val-Cit | Cathepsin B substrate | Tumor-specific enzymatic cleavage | Enables lysosome-specific payload release |
PABA | Self-immolative spacer | Post-cleavage autoelimination | Releases native payload; minimizes steric hindrance |
This architecture balances plasma stability (t₁/₂ > 7 days in human serum [4]) with rapid payload release post-internalization (80–95% within 24h in cathepsin B+ cells [6]). PEG spacers enable higher DAR formulations—DAR 4–8 ADCs with Mal-PEG₂-Val-Cit-PABA show <10% aggregation vs. >20% for non-PEGylated analogs [4] [9]. Recent innovations focus on stabilizing the maleimide-thiol adduct (e.g., cyclohexane derivatives) to prevent retro-Michael reactions, and co-conjugating immune modulators for dual-payload delivery [4] [9].
CAS No.: 114507-35-6
CAS No.: 16903-37-0
CAS No.: 496-03-7
CAS No.: 37841-04-6
CAS No.: 569674-13-1
CAS No.: 84285-33-6